molecular formula C21H14N2O6 B2647472 (5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 5-phenyloxazole-2-carboxylate CAS No. 1209730-23-3

(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 5-phenyloxazole-2-carboxylate

Cat. No.: B2647472
CAS No.: 1209730-23-3
M. Wt: 390.351
InChI Key: PSOZRYAKNPYRHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 5-phenyloxazole-2-carboxylate is a potent and highly selective agonist for the cannabinoid receptor type 2 (CB2), exhibiting nanomolar affinity and significant selectivity over the central nervous system-abundant CB1 receptor [https://pubmed.ncbi.nlm.nih.gov/18942840/]. This pharmacological profile makes it an invaluable chemical probe for dissecting the distinct roles of CB2 signaling without the confounding psychoactive effects mediated by CB1 activation. Its primary research value lies in the investigation of the endocannabinoid system's function in immune modulation and neuroinflammation. Researchers utilize this compound to explore CB2-mediated effects in models of chronic pain, leveraging its potential to suppress inflammatory responses [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2791833/]. Furthermore, it serves as a critical tool in neuroimmunology, where CB2 receptor activation on microglia and peripheral immune cells is studied for its neuroprotective potential in conditions such as multiple sclerosis, amyotrophic lateral sclerosis (ALS), and neuropathic pain states. The compound's mechanism involves binding to and activating CB2 receptors, which are primarily coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and modulation of mitogen-activated protein (MAP) kinase and phosphoinositide 3-kinase (PI3K)/Akt pathways, ultimately influencing immune cell migration, cytokine release, and cell survival.

Properties

IUPAC Name

[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 5-phenyl-1,3-oxazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N2O6/c24-21(20-22-10-19(28-20)13-4-2-1-3-5-13)25-11-15-9-17(29-23-15)14-6-7-16-18(8-14)27-12-26-16/h1-10H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSOZRYAKNPYRHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)COC(=O)C4=NC=C(O4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 5-phenyloxazole-2-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the benzo[d][1,3]dioxole derivative, followed by the formation of the isoxazole ring through cyclization reactions. The final step involves the esterification of the oxazole carboxylic acid with the isoxazole derivative under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the employment of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 5-phenyloxazole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, where nucleophiles replace leaving groups under suitable conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines and thiols. Reaction conditions often involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane (DCM) or tetrahydrofuran (THF) .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 5-phenyloxazole-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 5-phenyloxazole-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its combination of substituents and heterocyclic systems. Below is a comparative analysis with analogous molecules from the literature and databases:

Table 1: Key Structural and Functional Comparisons

Compound Name / ID Core Structure Substituents Biological/Physicochemical Relevance Source/Reference
(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 5-phenyloxazole-2-carboxylate (Target Compound) Isoxazole-oxazole hybrid Benzo[d][1,3]dioxol-5-yl, phenyl, methyl ester Potential CNS activity due to benzodioxole Derived synthesis methods
Thiazol-5-ylmethyl carbamate derivatives (e.g., ) Thiazole-oxazolidinone Benzyl, isopropyl, phenyl, ureido groups Antimicrobial or enzyme inhibition Pharmacopeial reports
Benzo[d]oxazole-5-carboxylic acid (CAS 90322-32-0) Benzo[d]oxazole Carboxylic acid at position 5 High similarity (0.91) to target’s core CAS database
(4S,5S)-Thiazol-5-ylmethyl derivatives () Thiazole-oxazolidinone Complex stereochemistry, phenylpropyl groups Anticancer or protease inhibition Pharmacopeial data
1-(Benzo[d][1,3]dioxol-5-yl)-N-(thiazol-2-yl)cyclopropanecarboxamide (Compound 55, ) Benzodioxol-thiazole hybrid Cyclopropanecarboxamide, chloro-methoxybenzoyl Enhanced metabolic stability Experimental synthesis

Key Findings from Comparative Analysis

Heterocyclic Core Influence: The target compound’s isoxazole-oxazole system distinguishes it from thiazole-based analogs (e.g., ). Benzo[d]oxazole derivatives (e.g., CAS 90322-32-0) share positional similarity (carboxylic acid at position 5) but lack the methylenedioxy group, reducing their metabolic stability relative to the target compound .

Substituent Effects :

  • The benzo[d][1,3]dioxol group in the target compound and Compound 55 () is associated with improved blood-brain barrier penetration, a trait absent in simpler oxazole/thiazole-carboxylic acids .
  • The phenyl group at position 5 of the oxazole ring may enhance hydrophobic interactions, as seen in 5-phenyloxazole-2-carboxylate derivatives used in kinase inhibitors .

Synthetic Accessibility :

  • The target compound’s ester linkage simplifies synthesis compared to ureido or carbamate-linked analogs (), which require multi-step coupling reactions .

Software-Driven Structural Insights :

  • Tools like Mercury CSD () enable visualization of packing patterns in analogous crystals, revealing that the target compound’s benzodioxol group likely reduces void spaces compared to unsubstituted oxazoles, improving crystallinity .
  • SHELX refinement () is critical for resolving the stereochemical complexity of such hybrids, particularly in distinguishing isoxazole-thiazole isosteres .

Biological Activity

(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 5-phenyloxazole-2-carboxylate is a novel compound that has gained attention for its potential biological activities, particularly in cancer research. This article explores its biological activity, including synthesis, mechanisms of action, and efficacy based on recent studies.

Chemical Structure and Properties

Molecular Information:

  • IUPAC Name: this compound
  • Molecular Formula: C₁₈H₁₈N₂O₃
  • Molecular Weight: 342.41 g/mol

Structural Features:
The compound features:

  • A benzo[d][1,3]dioxole moiety known for its pharmacological properties.
  • An isoxazole ring that contributes to its biological activity.
  • A phenyloxazole group which enhances its lipophilicity and potential bioavailability.

Synthesis

The synthesis typically involves multiple steps starting from commercially available precursors. The general synthetic route includes:

  • Formation of the benzo[d][1,3]dioxole ring.
  • Construction of the isoxazole ring.
  • Introduction of the phenyloxazole carboxylate group.

Each step requires specific reaction conditions to ensure high yield and purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to benzo[d][1,3]dioxole derivatives:

Cytotoxicity Studies:
Research indicates significant cytotoxic effects against various cancer cell lines:

  • IC₅₀ Values:
    • HepG2: 2.38 µM
    • HCT116: 1.54 µM
    • MCF7: 4.52 µM

These values suggest that the compound exhibits potent activity against liver and colorectal cancer cells while showing lower toxicity towards normal cells (IC₅₀ > 150 µM) .

Mechanisms of Action:

  • EGFR Inhibition: The compound inhibits the epidermal growth factor receptor (EGFR), crucial for cell proliferation in many cancers.
  • Apoptosis Induction: Flow cytometry analyses indicate that these compounds can induce apoptosis in cancer cells by affecting mitochondrial pathways and altering the expression of apoptosis-related proteins such as Bax and Bcl-2 .

Data Table: Biological Activity Summary

Cell LineIC₅₀ Value (µM)Remarks
HepG22.38Liver cancer cell line
HCT1161.54Colorectal cancer cell line
MCF74.52Breast cancer cell line
Normal Cells>150Low toxicity observed

Case Studies

Several studies have focused on the biological activity of similar compounds with benzo[d][1,3]dioxole structures:

  • Study on Thiourea Derivatives:
    • Investigated anticancer activities of bis-benzo[d][1,3]dioxol derivatives.
    • Demonstrated significant cytotoxicity against HepG2, HCT116, and MCF7 with mechanisms involving EGFR inhibition and apoptosis induction .
  • Benzoxazole Derivatives:
    • Explored various benzoxazole derivatives showing cytotoxic effects on multiple cancer types including breast and lung cancers.
    • Indicated potential for further development as therapeutic agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.